molecular formula C3H8BrN5 B3144167 5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide CAS No. 54557-76-5

5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide

Cat. No.: B3144167
CAS No.: 54557-76-5
M. Wt: 194.03 g/mol
InChI Key: MODVUHVPFJLRDH-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide (CAS 54557-76-5) is a high-purity chemical reagent primarily utilized as a critical synthetic intermediate in pharmaceutical and medicinal chemistry research. This compound serves as a key precursor for the development of novel 1,2,4-triazole derivatives, a class of heterocyclic compounds renowned for their diverse biological activities. Scientific investigations have demonstrated that derivatives based on this structural motif exhibit significant pharmacological potential, including diuretic and antidiuretic properties, making them valuable for renal function research . The 1,2,4-triazole core is a recognized pharmacophore in bioactive molecules, interacting with biological receptors through its hydrogen bonding capacity, rigidity, and solubility characteristics . Researchers employ this compound in structure-activity relationship (SAR) studies to explore new chemical entities, particularly in the synthesis of antimicrobial and antifungal agents . The hydrobromide salt form enhances the compound's stability and handling properties for laboratory use. This product is intended for research applications only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

5-methyl-1,2,4-triazole-3,4-diamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.BrH/c1-2-6-7-3(4)8(2)5;/h5H2,1H3,(H2,4,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVUHVPFJLRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Approaches to the Synthesis of 5 Methyl 1 2 3 Triazole 3,4 Diamine Hydrobromide

Exploration of Synthetic Pathways to the 5-Methyl-3,4-diamino-1,2,4-triazole Moiety

Precursor Identification and Elaboration Strategies

The synthesis of the 5-methyl-3,4-diamino-1,2,4-triazole moiety typically originates from readily available and reactive precursors such as guanidine (B92328) derivatives, hydrazines, and amidrazones.

Guanidine and Hydrazine Derivatives: A common and effective precursor for the synthesis of 3,5-diamino-1,2,4-triazoles is aminoguanidine (B1677879). nih.gov The synthesis of 5-substituted 3-amino-1,2,4-triazoles can be achieved through the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis. mdpi.com For the synthesis of the 5-methyl derivative, acetic acid is the logical carboxylic acid choice. The initial reaction involves the acylation of aminoguanidine with acetic acid or its derivatives to form an N-acetylaminoguanidine intermediate. clockss.org This intermediate is then primed for the subsequent cyclization step.

Amidrazones as Precursors: Amidrazones are another class of precursors that can be utilized in the synthesis of 1,2,4-triazoles. While not as direct for the target molecule, they are valuable in constructing substituted 1,2,4-triazole (B32235) rings through various cyclization reactions.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring is achieved through a cyclization reaction, which involves the intramolecular condensation of the precursor.

The cyclization of the N-acetylaminoguanidine intermediate is a key step. Heating this intermediate, often in the presence of a dehydrating agent or under thermal conditions, leads to the formation of the 5-methyl-3,4-diamino-1,2,4-triazole ring. clockss.org Aqueous media have been shown to be effective for the cyclization of (het)aroylaminoguanidines to yield 5-amino-3-(het)aryl-1,2,4-triazoles in high yields. ijisrt.com This suggests that water could be a viable and green solvent for the cyclization step in the synthesis of the target molecule.

Below is a table summarizing common precursors and cyclization methods for related 1,2,4-triazole derivatives.

Precursor(s)Cyclization MethodProduct TypeReference
Aminoguanidine Bicarbonate and Carboxylic AcidsDirect condensation under acid catalysis5-Substituted 3-amino-1,2,4-triazoles mdpi.com
(Het)aroylaminoguanidinesHeating in aqueous medium5-Amino-3-(het)aryl-1,2,4-triazoles ijisrt.com
Hydrazides and Secondary AmidesTrifluoroanhydride activation followed by microwave-induced cyclodehydration3,4,5-Trisubstituted 1,2,4-triazoles core.ac.uk
Hydroxylamine and NitrilesCopper-catalyzed intermolecular addition and intramolecular cyclizationSymmetrically and unsymmetrically substituted 1,2,4-triazoles frontiersin.org

Strategic Formation and Purification of the Hydrobromide Salt

Once the 5-methyl-3,4-diamino-1,2,4-triazole base is synthesized, the next step is the formation of the hydrobromide salt. This is typically achieved by reacting the free base with hydrobromic acid. The resulting salt often exhibits improved stability and handling properties.

The purification of the hydrobromide salt is crucial to obtain a high-purity product. Recrystallization is a common method used for the purification of aminotriazole salts. The choice of solvent for recrystallization is critical and is determined by the solubility of the salt at different temperatures. A suitable solvent will dissolve the salt at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the solution.

Green Chemistry Principles and Enhanced Synthetic Efficiency

In recent years, there has been a significant shift towards the adoption of green chemistry principles in chemical synthesis to reduce environmental impact and improve efficiency. rsc.orgrsc.orgdntb.gov.ua

Microwave-Assisted Organic Synthesis (MAOS) Techniques in Triazole Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities of the desired products. researchgate.netpnrjournal.com

In the context of 1,2,4-triazole synthesis, MAOS has been successfully applied to the condensation and cyclization steps. scipublications.com For the synthesis of 5-substituted 3-amino-1,2,4-triazoles, microwave irradiation of a mixture of aminoguanidine hydrochloride and a carboxylic acid has been shown to be an efficient method. mdpi.com This approach offers a significant advantage over conventional heating methods in terms of both speed and energy efficiency.

The following table provides a comparison of conventional and microwave-assisted methods for the synthesis of related triazole derivatives.

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Reference
Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles> 4 hours1 minute nih.gov
Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33–90 seconds nih.gov
Synthesis of 3,3′(5,5′)-polymethylene-bis(1H-1,2,4-triazol-5(3))-aminesNot specified5 minutes nih.gov

Optimization of Reaction Conditions, Solvents, and Catalysis

Optimizing reaction conditions is a key aspect of enhancing synthetic efficiency and adhering to green chemistry principles. This includes the choice of solvents, catalysts, and reaction temperature.

Solvent Selection: The use of greener solvents, such as water or ethanol, is encouraged to minimize the environmental impact of the synthesis. nih.gov As mentioned earlier, water has been shown to be an effective solvent for the cyclization of acylaminoguanidines. ijisrt.com Solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener approach and have been successfully employed in microwave-assisted syntheses. vjs.ac.vn

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. While some syntheses of 1,2,4-triazoles proceed without a catalyst, others benefit from the use of acid or metal catalysts. frontiersin.org The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is an active area of research.

Reaction Temperature and Time: Optimizing the reaction temperature and time is crucial for maximizing the yield and minimizing energy consumption. Microwave-assisted synthesis often allows for higher temperatures to be reached in a shorter amount of time, leading to faster reactions. nih.gov Careful monitoring of the reaction progress can help determine the optimal reaction time, preventing the formation of byproducts due to prolonged heating.

Scalability and Process Development Considerations for High-Yield Synthesis

The successful transition of a synthetic route from a laboratory scale to a larger, industrial scale requires careful consideration of several process development factors to ensure a high-yield, cost-effective, and safe process. For the synthesis of 5-Methyl- nih.govresearchgate.netfrontiersin.orgtriazole-3,4-diamine hydrobromide, several key aspects must be addressed.

Optimization of Reaction Conditions: A critical step in process development is the optimization of reaction parameters. This includes the molar ratio of reactants (acetic acid and aminoguanidine derivative), reaction temperature, and reaction time. For the cyclization step, detailed studies would be necessary to determine the optimal temperature profile to maximize the conversion to the desired product while minimizing the formation of impurities. The use of an automated reaction sampling system could facilitate the rapid acquisition of kinetic data to aid in this optimization.

Solvent Selection and Recovery: The choice of solvent is crucial for both the reaction and the final salt formation and purification steps. An ideal solvent should provide good solubility for the reactants, facilitate the reaction, and allow for easy isolation of the product. For large-scale production, the environmental impact and the potential for solvent recovery and recycling are also important considerations.

Purification Strategy: The purification of the intermediate free base and the final hydrobromide salt is essential to meet the required quality standards. Crystallization is often the preferred method for large-scale purification as it can be highly effective in removing impurities and is generally scalable. The development of a robust crystallization process would involve screening various solvent systems and optimizing conditions such as cooling rate and agitation to control crystal size and morphology, which can impact filtration and drying characteristics.

Process Intensification: Modern process development often explores process intensification strategies to improve efficiency and reduce the environmental footprint. For the synthesis of the target compound, the use of microwave-assisted synthesis could be a viable option for scaling up. Microwave heating can offer significant advantages, including faster reaction rates, higher yields, and improved product purity, by providing rapid and uniform heating of the reaction mixture. mdpi.com The transition from batch to continuous flow processing is another avenue for intensification that could offer benefits such as improved heat and mass transfer, better process control, and enhanced safety.

The following table summarizes key considerations for the scalable synthesis of 5-Methyl- nih.govresearchgate.netfrontiersin.orgtriazole-3,4-diamine hydrobromide:

ParameterLaboratory Scale ConsiderationLarge-Scale Consideration
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactor
Heating Method Heating mantle, oil bathSteam, hot oil, or microwave reactor
Reagent Addition Manual additionControlled addition via pumps
Mixing Magnetic or overhead stirrerImpeller or jet mixing
Work-up Extraction, filtrationCentrifugation, filtration, decantation
Purification Column chromatography, recrystallizationRecrystallization, distillation
Process Control Manual monitoringAutomated process control systems (PAT)

By systematically addressing these scalability and process development considerations, a high-yield and robust manufacturing process for 5-Methyl- nih.govresearchgate.netfrontiersin.orgtriazole-3,4-diamine hydrobromide can be established.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 1 2 3 Triazole 3,4 Diamine Hydrobromide

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The crystal packing of 5-Methyl- urfu.runsf.govmdpi.comtriazole-3,4-diamine hydrobromide is dominated by an extensive network of intermolecular interactions, primarily hydrogen bonds. In the crystalline lattice of its neutral analogue, DAMT, molecules are linked through various hydrogen bonds involving the amino groups and the nitrogen atoms of the triazole ring. nih.gov

For the hydrobromide salt, this network is even more complex. The protonated triazolium cation acts as a strong hydrogen bond donor, with its N-H groups forming robust interactions. The bromide anion (Br⁻) serves as a primary hydrogen bond acceptor. d-nb.info This leads to the formation of a three-dimensional supramolecular architecture. The key interactions include:

N⁺-H···Br⁻ and N-H···Br⁻ bonds: The protons on the ring nitrogen and the exocyclic amino groups form strong hydrogen bonds with the bromide ions. d-nb.info

N-H···N bonds: Similar to the neutral form, hydrogen bonds between the amino groups of one molecule and the ring nitrogen atoms of an adjacent molecule can link the cations into chains or layers. nih.govenergetic-materials.org.cn

Elucidation of Tautomeric Forms and Protonation Sites within Crystalline Structures

The 1,2,4-triazole (B32235) ring system is known for its tendency to exhibit prototropic tautomerism. researchgate.net However, in the solid state as a hydrobromide salt, the structure is locked into a specific protonated form. Single-crystal X-ray diffraction is crucial for unambiguously identifying the site of protonation. In triazole systems, protonation typically occurs on one of the sp²-hybridized ring nitrogen atoms, as this allows for the effective delocalization of the resulting positive charge across the heterocyclic system.

The diffraction data would precisely locate the proton, confirming which of the ring nitrogens (N1, N2, or N4) is protonated. This determination is fundamental, as the protonation site influences the pattern of hydrogen bonding throughout the crystal. d-nb.info For instance, protonation at N1 or N2 would dictate which other atoms in the structure act as primary hydrogen bond acceptors to stabilize the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure of 5-Methyl- urfu.runsf.govmdpi.comtriazole-3,4-diamine hydrobromide in solution, providing insights that are complementary to solid-state X-ray data.

¹H and ¹³C NMR Chemical Shift Assignment and Coupling Analysis

While specific spectral data for this exact hydrobromide salt is not widely published, the expected chemical shifts can be predicted based on structurally similar 1,2,4-triazole derivatives. urfu.ruufv.brresearchgate.net

¹H NMR: In a solvent like DMSO-d₆, the proton spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) would likely appear as a sharp singlet. The protons of the two amino groups (NH₂) and the protonated ring nitrogen (N⁺-H) would typically appear as broad singlets that are exchangeable with D₂O. ufv.br

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would validate the carbon skeleton. It is expected to show three signals: one for the methyl carbon (C-CH₃) in the aliphatic region, and two distinct signals for the triazole ring carbons (C3 and C5) in the aromatic/heterocyclic region, confirming the asymmetry of the ring environment. urfu.ruresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (in DMSO-d₆)

NucleusGroupPredicted Chemical Shift (ppm)MultiplicityNotes
¹H-CH₃~2.2 - 2.5Singlet (s)Sharp signal for the methyl group.
¹H-NH₂ / N⁺-H~5.0 - 12.0Broad (br)Chemical shift is concentration/solvent dependent; exchangeable with D₂O.
¹³C-CH₃~10 - 15Quartet (q)In proton-coupled spectrum.
¹³CC3-NH₂ / C5-CH₃~150 - 165Singlet (s)Two distinct signals for the ring carbons.

Application of Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, a suite of two-dimensional (2D) NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would be used to identify any proton-proton spin couplings, although for this specific molecule with its isolated methyl group, significant correlations are not expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique directly correlates each proton to the carbon atom it is attached to. It would definitively link the methyl proton signal to the methyl carbon signal. nih.gov

These advanced techniques, taken together, provide irrefutable proof of the compound's structure in solution, validating the atomic connections established by X-ray diffraction.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the molecular "fingerprint" of the compound. The analysis is based on the vibrations of chemical bonds within the molecule. Detailed studies on analogous compounds like 3,5-diamino-1,2,4-triazole provide a strong basis for assigning the observed spectral bands. nih.gov

The IR and Raman spectra are expected to be rich with characteristic absorption bands. Key vibrational modes would include:

N-H Stretching: Strong, broad bands in the high-frequency region (3100-3500 cm⁻¹) corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino groups and the N⁺-H group. nsf.govnih.gov

C-H Stretching: Bands in the 2900-3000 cm⁻¹ region due to the stretching of the C-H bonds in the methyl group.

C=N and N=N Stretching: Strong absorptions in the 1500-1680 cm⁻¹ region are characteristic of the stretching vibrations within the triazole ring. nsf.govnih.gov

N-H Bending: Bending (scissoring) vibrations of the amino groups typically appear around 1600-1650 cm⁻¹.

Ring Vibrations: A series of complex bands at lower wavenumbers constitutes the fingerprint region, which is unique to the molecule and arises from various stretching and bending modes of the triazole ring itself. nih.gov

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)AssignmentTechnique
3100 - 3500N-H stretching (amino and imino groups)IR, Raman
2900 - 3000C-H stretching (methyl group)IR, Raman
1600 - 1680C=N stretching and N-H bendingIR (strong)
1500 - 1600C=N and N-N stretching (triazole ring)IR, Raman
1350 - 1450C-H bending (methyl group)IR
Below 1000Ring deformation and out-of-plane bendingIR, Raman

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 5-Methyl- researchgate.netmdpi.comresearchgate.nettriazole-3,4-diamine hydrobromide, the analysis would focus on the cationic species, 5-Methyl- researchgate.netmdpi.comresearchgate.nettriazole-3,4-diamine (DAMT). The molecular formula of the free base is C₃H₇N₅, with a calculated molecular weight of approximately 113.12 g/mol .

In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the protonated molecule, [C₃H₇N₅+H]⁺, would be expected as the molecular ion peak at an m/z value of approximately 114.13.

The fragmentation of 1,2,4-triazole derivatives under mass spectrometry conditions often involves the cleavage of the triazole ring and the loss of small neutral molecules. While a specific fragmentation pattern for DAMT is not available, general fragmentation pathways for amino-substituted 1,2,4-triazoles can be proposed. The fragmentation process involves the sequential loss of neutral molecules. researchgate.net For amino derivatives of 1,2,4-triazoles, a common fragmentation pattern resulting in an ion at an m/z value of 60 has been noted. researchgate.net

A plausible fragmentation pathway for the protonated DAMT cation ([M+H]⁺) could involve:

Loss of Ammonia (B1221849) (NH₃): Cleavage of one of the amino groups could lead to the loss of ammonia (17 Da), resulting in a fragment ion.

Loss of Nitrogen (N₂): Rupture of the triazole ring could lead to the expulsion of a stable nitrogen molecule (28 Da).

Cleavage of the Methyl Group (CH₃): Loss of the methyl radical (15 Da) is another possible initial fragmentation step.

Ring Opening and Rearrangement: Complex rearrangements following ring opening can lead to a variety of smaller fragment ions.

A hypothetical table of major fragments for the protonated cation of 5-Methyl- researchgate.netmdpi.comresearchgate.nettriazole-3,4-diamine is presented below for illustrative purposes.

Hypothetical Mass Spectrometry Fragmentation Data

m/z Value (Hypothetical) Proposed Fragment Identity Neutral Loss
114.13 [M+H]⁺ -
99.11 [M+H - CH₃]⁺ CH₃
97.10 [M+H - NH₃]⁺ NH₃

Note: This table is illustrative and not based on experimental data for the specific compound.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for characterizing the thermal stability, decomposition profile, and phase transitions of materials. For a salt like 5-Methyl- researchgate.netmdpi.comresearchgate.nettriazole-3,4-diamine hydrobromide, TGA and DSC provide complementary information about its behavior upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For the subject compound, a TGA thermogram would likely show an initial mass loss corresponding to the loss of the hydrobromide moiety (HBr), followed by the decomposition of the organic 1,2,4-triazole structure. Many energetic salts based on 3,4-diamino-1,2,4-triazole (the parent compound lacking the methyl group) exhibit good thermal stability, with decomposition temperatures often exceeding 200°C. rsc.org The decomposition of nitrogen-rich heterocyclic compounds like triazoles typically occurs in one or more stages, leading to gaseous products and a small amount of residual mass. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC curve can reveal phase transitions such as melting (endothermic peak) and decomposition (exothermic peak). For 5-Methyl- researchgate.netmdpi.comresearchgate.nettriazole-3,4-diamine hydrobromide, the DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point, followed by a strong exothermic peak or series of peaks indicating its decomposition. The thermal stability of related energetic salts of 3,4-diamino-1,2,4-triazole and other triazole derivatives has been extensively studied, often showing decomposition onset temperatures well above 200°C, indicating high thermal stability. energetic-materials.org.cnresearchgate.net

The table below summarizes the kind of data that would be obtained from these analyses.

Anticipated Thermal Analysis Data

Analysis Technique Parameter Expected Observation
DSC Melting Point (Tₘ) An endothermic peak indicating the transition from solid to liquid.
DSC Decomposition Temperature (Tₑₓₒ) A sharp exothermic peak indicating the onset of decomposition.
TGA Onset of Decomposition (Tₒₙₛₑₜ) The temperature at which significant mass loss begins.
TGA Mass Loss Stages One or more distinct steps corresponding to the loss of HBr and subsequent decomposition of the triazole ring.

Note: The specific temperature values and mass loss percentages would need to be determined experimentally.

Theoretical and Computational Investigations of 5 Methyl 1 2 3 Triazole 3,4 Diamine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to find the optimal molecular structure and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT studies on 1,2,4-triazole (B32235) derivatives typically focus on optimizing the molecular geometry to find the most stable conformation. From this, a range of electronic properties can be determined.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. zsmu.edu.ua For DAMT, the amino groups and the triazole ring nitrogens are expected to be the primary contributors to the HOMO, indicating these are the likely sites for electrophilic attack. The LUMO is typically distributed across the π-system of the triazole ring. Analysis of the molecular electrostatic potential (MEP) map further identifies electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It provides detailed insights into charge distribution, intramolecular charge transfer, and hyperconjugative interactions that contribute to molecular stability. nih.gov For DAMT, NBO analysis reveals significant delocalization of lone pair electrons from the nitrogen atoms of the amino groups into the antibonding orbitals of the triazole ring, an effect known as n→σ* hyperconjugation, which influences the molecule's geometry and stability. nih.gov

PropertyTypical Calculated Value for 1,2,4-Triazole DerivativesSignificance
HOMO Energy-6.0 to -7.0 eVCharacterizes electron-donating ability
LUMO Energy-1.0 to -2.0 eVCharacterizes electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVIndicator of chemical stability and reactivity zsmu.edu.ua
Dipole Moment3.0 to 6.0 DebyeMeasures molecular polarity

Note: The values in this table are representative examples based on DFT studies of various substituted 1,2,4-triazoles and are intended for illustrative purposes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy by solving the Hartree-Fock equations without empirical parameters. These methods are particularly valuable for studying intermolecular interactions and obtaining precise geometric parameters.

A detailed investigation of 5-methyl-3,4-diamino-1,2,4-triazole (DAMT) using ab initio (MP2/aug-cc-pvdz) calculations has provided significant insights into its structure. nih.gov This study showed how electronic effects, such as n-π conjugation, influence the molecular geometry. nih.gov Theoretical calculations have been used to analyze the complex network of intra- and intermolecular hydrogen bonds that govern the crystal packing of DAMT. nih.gov These interactions, including weak X-H···π bonds, are critical for understanding the solid-state properties of the compound. nih.gov

Thermodynamic properties such as the heat of formation, entropy, and heat capacity can also be calculated computationally. These values are essential for predicting the stability of the compound and its behavior under different temperature and pressure conditions. For energetic materials based on triazole scaffolds, the calculated heat of formation is a key parameter in determining detonation performance. rsc.org

Molecular Modeling and Simulation for Reactive Pathways and Mechanistic Insights

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and docking, are used to study the behavior of molecules over time and their interactions with other molecules, particularly biological macromolecules like proteins and enzymes.

Molecular dynamics simulations can be employed to explore the conformational landscape of 5-Methyl- nih.govnih.govnih.govtriazole-3,4-diamine and its interactions with solvent molecules. nih.gov By simulating the motion of atoms over time, MD can reveal stable conformations, the dynamics of hydrogen bonding, and provide insights into the compound's behavior in different environments (e.g., aqueous vs. acidic media). nih.govpensoft.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For 1,2,4-triazole analogs, docking is extensively used to predict their binding affinity and mode of interaction within the active site of a biological target, such as an enzyme or receptor. nih.gov For example, docking studies on 1,2,4-triazole derivatives have been used to understand their inhibitory mechanism against targets like VEGFR-2, an important protein in cancer therapy. nih.gov These studies help identify key interactions, such as hydrogen bonds and π-stacking, that are crucial for biological activity, thereby providing mechanistic insights at the molecular level. nih.govpensoft.net

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret and verify experimental data.

Vibrational Spectra (IR and Raman): The vibrational frequencies of 5-Methyl- nih.govnih.govnih.govtriazole-3,4-diamine can be calculated using DFT methods. The computed frequencies and intensities are used to simulate the infrared (IR) and Raman spectra. researchgate.net By comparing the simulated spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical calculations can help resolve ambiguities in experimental spectra, confirm structural assignments, and understand how the electronic environment influences the chemical shift of each nucleus. nih.gov

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule. researchgate.net This allows for the simulation of the UV-Vis absorption spectrum, predicting the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions, which correspond to the excitation of electrons from occupied to unoccupied orbitals. researchgate.net

Spectroscopic ParameterComputational MethodInformation Gained
Vibrational FrequenciesDFT (e.g., B3LYP/6-311+G(d,p))Simulated IR/Raman spectra, functional group identification researchgate.netacs.org
NMR Chemical ShiftsDFT with GIAOPrediction of ¹H and ¹³C spectra, structural confirmation nih.gov
Electronic TransitionsTD-DFTSimulated UV-Vis spectrum, prediction of λmax researchgate.net

In Silico Design and Virtual Screening of Novel 1,2,4-Triazole Analogs

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds. In silico (computer-based) methods are instrumental in leveraging this scaffold to design new molecules with desired properties.

In silico design often begins with a core molecule like 5-Methyl- nih.govnih.govnih.govtriazole-3,4-diamine. Computational tools are then used to build a virtual library of novel analogs by adding or modifying substituents at various positions on the triazole ring or amino groups. nih.gov

This virtual library can then be subjected to virtual screening, a process that computationally evaluates a large number of compounds to identify those most likely to bind to a specific biological target. nih.gov This process typically involves:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity.

Molecular Docking: Docking the entire virtual library into the active site of a target protein to predict binding affinities and poses. nih.govrsc.org

ADMET Prediction: Calculating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness. pensoft.netcabidigitallibrary.org

This approach significantly accelerates the drug discovery process by prioritizing the synthesis and experimental testing of compounds with the highest probability of success. nih.govrsc.org Numerous studies have successfully used this strategy to identify novel 1,2,4-triazole derivatives as potent inhibitors for various therapeutic targets, including kinases and microbial enzymes. nih.govrsc.org

Chemical Reactivity and Derivatization Strategies for 5 Methyl 1 2 3 Triazole 3,4 Diamine Hydrobromide

Transformations at the Amine Functionalities

The primary amine groups at the C3 and N4 positions are the most reactive sites for a variety of chemical transformations, serving as potent nucleophiles.

The exocyclic amino groups of 3,4-diamino-1,2,4-triazole derivatives readily undergo reactions with electrophilic reagents.

Nucleophilic Acylation: Acylation of aminotriazoles can be achieved using acyl chlorides or acid anhydrides. For instance, the acylation of 3-amino-1,2,4-triazole with acid chlorides containing strong electron-withdrawing substituents has been shown to yield 3-acylamino-1,2,4-triazoles. researchgate.net When both aliphatic and aromatic acid chlorides are used, acylation can also occur at the N2 position of the triazole ring. researchgate.net In the case of 5-Methyl- chemicalbook.comisres.orgresearchgate.nettriazole-3,4-diamine, selective acylation at one or both amino groups can be controlled by stoichiometry and reaction conditions.

Nucleophilic Alkylation: Alkylation of aminotriazoles typically occurs at the amide nitrogen atom in the presence of a base. osi.lv For example, the alkylation of 3-acylamino-5-amino-1-phenyl-1,2,4-triazoles in the presence of sodium methylate in DMSO proceeds regioselectively at the amide nitrogen. osi.lv The benzylation of 3-acetylamino-5-amino-1-phenyl-1,2,4-triazole with excess base and benzyl (B1604629) chloride can lead to alkylation of the amino group at the 5-position as well. osi.lv For 5-Methyl- chemicalbook.comisres.orgresearchgate.nettriazole-3,4-diamine, alkylation can be directed to the exocyclic amino groups, and the degree of alkylation can be controlled by the choice of reagents and reaction conditions.

Nucleophilic Arylation: While less common, arylation of amino-triazoles can be achieved through various modern cross-coupling methodologies, providing access to N-aryl derivatives.

Table 1: Examples of Nucleophilic Reactions at Amine Functionalities of Aminotriazoles

Reaction TypeReagentProduct TypeReference
AcylationAcid Chlorides3-Acylamino-1,2,4-triazoles researchgate.net
AlkylationBenzyl Chloride / BaseN-alkylated aminotriazoles osi.lv

The primary amine groups of 5-Methyl- chemicalbook.comisres.orgresearchgate.nettriazole-3,4-diamine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes has been studied, leading to the formation of stable hemiaminals and Schiff bases under neutral conditions. mdpi.com The formation of these products is influenced by the electronic effects of the substituents on the benzaldehyde, the polarity of the solvent, and the reaction temperature. mdpi.com A higher yield of hemiaminal is observed in apolar aprotic solvents, while polar solvents favor the formation of the Schiff base. mdpi.com These reactions are crucial for the synthesis of new heterocyclic derivatives with potential biological activities. dergipark.org.tr

Table 2: Factors Influencing Condensation Reactions of 4-Amino-1,2,4-triazoles with Aldehydes

FactorEffect on Product FormationReference
Solvent PolarityApolar aprotic solvents favor hemiaminal formation; polar solvents favor Schiff base formation. mdpi.com
Substituent Electronic EffectsGood correlation between imine and hemiaminal formation and electronic effects of para-substituents on benzaldehyde. mdpi.com

Functionalization and Modification of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of three nitrogen atoms.

The 1,2,4-triazole ring itself can undergo substitution reactions, although these are generally less facile than reactions at the exocyclic amine groups.

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution on the 1,2,4-triazole ring typically occurs at a nitrogen atom. chemicalbook.com For example, 1H-1,2,4-triazole can be readily protonated at the N4 position. chemicalbook.com

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to their proximity to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. chemicalbook.com This allows for the introduction of various functional groups onto the triazole core. The reaction of 4-chloroquinolines with 1,2,4-triazole to form 4-(1H-1,2,4-triazol-1-yl)quinolines is an example of a nucleophilic substitution where the triazole acts as the nucleophile. researchgate.netresearchgate.net

While not as common for the 1,2,4-triazole ring itself, ring transformation reactions are known for related triazine systems. For instance, 1-alkyl-1,2,4-triazinium iodides can undergo ring contraction to form 1,2,4-triazoles upon treatment with a base. rsc.org Similarly, some 1,2,4-triazine (B1199460) derivatives can contract to form imidazoles. researchgate.net These methodologies, while not directly involving the expansion or contraction of the 1,2,4-triazole ring in 5-Methyl- chemicalbook.comisres.orgresearchgate.nettriazole-3,4-diamine, are relevant in the broader context of heterocyclic transformations that can lead to or start from triazole structures.

Formation of Fused and Bridged Heterocyclic Systems Containing the 1,2,4-Triazole Unit

The presence of vicinal amino groups in 5-Methyl- chemicalbook.comisres.orgresearchgate.nettriazole-3,4-diamine makes it an excellent precursor for the synthesis of fused heterocyclic systems. The reaction of 4-amino-1,2,4-triazoles with various reagents can lead to the formation of bicyclic and polycyclic systems. For example, 4-amino-1,2,4-triazoles can react with carbodiimides to form 1,2,4-triazolo[4,3-b] chemicalbook.comisres.orgresearchgate.nettriazoles. rsc.org Another important class of fused systems, chemicalbook.comisres.orgresearchgate.nettriazolo[3,4-b] chemicalbook.comresearchgate.netrsc.orgthiadiazoles, can be synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols by reaction with carboxylic acids in the presence of a dehydrating agent. scilit.com Furthermore, the synthesis of chemicalbook.comisres.orgresearchgate.nettriazolo[4,3-b] chemicalbook.comisres.orgresearchgate.netrsc.orgtetrazine derivatives has been reported from the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes. cyberleninka.rursc.org

Bridged heterocyclic systems containing the 1,2,4-triazole unit have also been explored, particularly in the field of energetic materials. The design of bis-1,2,4-triazoles with various heterocyclic linkages has been investigated to understand the effects on their properties. bit.edu.cnacs.org

Table 3: Examples of Fused Heterocyclic Systems Derived from 4-Amino-1,2,4-triazoles

Starting MaterialReagentFused System FormedReference
4-Amino-1,2,4-triazolesCarbodiimides1,2,4-Triazolo[4,3-b] chemicalbook.comisres.orgresearchgate.nettriazoles rsc.org
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiolsCarboxylic Acids chemicalbook.comisres.orgresearchgate.netTriazolo[3,4-b] chemicalbook.comresearchgate.netrsc.orgthiadiazoles scilit.com
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolAromatic Aldehydes chemicalbook.comisres.orgresearchgate.netTriazolo[4,3-b] chemicalbook.comisres.orgresearchgate.netrsc.orgtetrazines cyberleninka.ru

Coordination Chemistry: Ligand Properties and Metal Complex Formation of 5-Methyl-nih.govicm.edu.plresearchgate.nettriazole-3,4-diamine

The coordination chemistry of 5-methyl- nih.govicm.edu.plresearchgate.nettriazole-3,4-diamine, often abbreviated as DAMT, reveals its versatility as a ligand in the formation of metal complexes. The presence of multiple nitrogen donors within the triazole ring and the exocyclic amino groups allows for a variety of binding modes, leading to the assembly of diverse and structurally interesting coordination compounds. The study of these complexes provides insight into the ligand's electronic and steric properties and their influence on the geometry and potential applications of the resulting metal-organic architectures.

Synthesis and Characterization of Metal-Triazole Coordination Compounds

The synthesis of metal complexes with 5-methyl- nih.govicm.edu.plresearchgate.nettriazole-3,4-diamine typically involves the reaction of the ligand with a suitable metal salt in a polar solvent. A notable example is the preparation of a trinuclear cadmium complex, [Cd3(DAMT)2(DAMTH)2Cl8]. researchgate.net In this synthesis, the ligand 3,4-diamino-5-methyl-4H-1,2,4-triazole (DAMT) was reacted with a cadmium salt. researchgate.net

Characterization of such complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis is employed to confirm the empirical formula of the synthesized compound. Spectroscopic methods such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the structure of the complex and confirming the coordination of the ligand to the metal center. researchgate.net In the case of the trinuclear cadmium complex, ¹H and ¹³C NMR spectroscopy were utilized to characterize the ligand and the resulting complex. researchgate.net

Table 1: Spectroscopic and Analytical Data for a Trinuclear Cadmium Complex of 5-Methyl-4H-1,2,4-triazole-3,4-diamine

TechniqueObservationReference
Elemental AnalysisConfirmed the formulation of [Cd3(DAMT)2(DAMTH)2Cl8]. researchgate.net
Infrared (IR) SpectroscopyUsed to identify the vibrational modes of the ligand and their shifts upon coordination. researchgate.net
Raman SpectroscopyProvided complementary vibrational data to IR spectroscopy. researchgate.net
¹H and ¹³C NMR SpectroscopyCharacterized the ligand and confirmed its presence in the complex. researchgate.net
Single-Crystal X-Ray DiffractionDetermined the precise molecular structure and coordination geometry. researchgate.net

Exploration of Coordination Modes and Geometries

The coordination modes of 5-methyl- nih.govicm.edu.plresearchgate.nettriazole-3,4-diamine are dictated by the arrangement of its donor atoms. The triazole ring itself contains nitrogen atoms that can act as coordination sites, and the two exocyclic amino groups provide additional points for metal binding. This multi-dentate character allows the ligand to bridge multiple metal centers, facilitating the formation of polynuclear complexes. researchgate.net

In the trinuclear cadmium complex, [Cd3(DAMT)2(DAMTH)2Cl8], the ligand exhibits a bridging coordination mode. researchgate.net The cadmium atoms in this structure are coordinated by two nitrogen atoms from the 5-methyl-4H-1,2,4-triazole-3,4-diamine ligand and four chloride ions. researchgate.net This arrangement results in a distorted octahedral geometry around each cadmium atom. researchgate.net The complex features both the neutral ligand (DAMT) and its protonated form (DAMTH), indicating that the protonation state of the ligand can be influenced by the reaction conditions and can play a role in the final structure of the coordination compound. researchgate.net

The ability of 1,2,4-triazole derivatives to act as bridging ligands is a well-documented feature of their coordination chemistry, often leading to the formation of extended one-, two-, or three-dimensional networks. The specific geometry adopted by the metal ion is influenced by a combination of factors, including the nature of the metal, the other ligands present in the coordination sphere, and the stoichiometry of the reaction.

Table 2: Crystallographic Data for the Trinuclear Cadmium Complex of 5-Methyl-4H-1,2,4-triazole-3,4-diamine

ParameterValueReference
Chemical Formula[Cd3(DAMT)2(DAMTH)2Cl8] researchgate.net
Coordination GeometryDistorted Octahedral researchgate.net
Ligand CoordinationTwo nitrogen atoms from DAMT and four chloride ions. researchgate.net
Ligand Forms PresentNeutral (DAMT) and Protonated (DAMTH) researchgate.net

Advanced Applications in Contemporary Chemical Research

Design and Synthesis of Energetic Materials Based on 1,2,4-Triazole (B32235) Frameworks

The 1,2,4-triazole ring is a well-established building block in the design of high-energy density materials (HEDMs). nsf.gov Its high nitrogen content and thermal stability contribute to the formation of energetic compounds that produce a large volume of nitrogen gas upon decomposition, a key characteristic of high-performance explosives. The presence of amino groups on the triazole ring, as in 5-Methyl- rsc.orgresearchgate.netresearchgate.nettriazole-3,4-diamine, provides sites for further functionalization, enabling the synthesis of a wide array of energetic salts and compounds with tailored properties. nsf.govnih.gov

A primary application of diamino-triazole derivatives is in the synthesis of nitrogen-rich energetic salts. Through simple Brønsted acid-base reactions, the amino groups on the triazole ring can be protonated by various strong acids (e.g., perchloric acid, nitric acid) to form energetic salts. mdpi.com This method allows for the incorporation of oxygen-rich anions, which improves the oxygen balance of the resulting material, a critical factor for efficient combustion and detonation.

Research on the closely related precursor, 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, demonstrates this principle effectively. A series of energetic salts were synthesized from this compound, leading to materials with high thermal stability and performance. mdpi.com The resulting cations can be monovalent or polyvalent, with polyvalent ions often contributing to higher heats of formation and significant detonation performance. mdpi.com The synthesis of these materials is often straightforward, involving protonation or metathesis reactions to yield a new class of energetic materials. rsc.orgresearchgate.net For instance, reacting the triazole base with acids like perchloric acid or dinitramide yields energetic salts with desirable properties for practical applications. mdpi.com

The performance of energetic materials derived from triazole frameworks is evaluated through both experimental measurements and computational calculations. Key parameters include detonation velocity (VD) and detonation pressure (P), which are indicative of the material's explosive power. mdpi.com

For energetic salts derived from 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, detonation parameters were calculated using specialized software like EXPLO5, based on experimental density and calculated heats of formation. nih.govmdpi.com The results show that many of these salts exhibit performance significantly superior to that of TNT and, in some cases, comparable to RDX. mdpi.com For example, the dinitramide salt of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole displays a calculated detonation velocity of 8887 m·s⁻¹, while its perchlorate (B79767) salt has a calculated detonation pressure of 34.2 GPa. mdpi.com

The following table summarizes the calculated energetic properties of representative salts synthesized from the related precursor 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, illustrating the high performance achievable from this class of compounds. mdpi.com

Compound/Salt AnionFormulaDensity (ρ) [g·cm⁻³]Detonation Velocity (VD) [m·s⁻¹]Detonation Pressure (P) [GPa]
PerchlorateC₃H₁₀N₆Cl₂O₈1.87874134.2
DinitramideC₃H₉N₈O₄1.73888733.9

These values highlight the potential of methyl-diamino-triazole derivatives as precursors to next-generation energetic materials with a favorable balance of performance and stability. mdpi.comacs.org

Application as a Core Building Block in Complex Organic Synthesis and Combinatorial Libraries

The 3-amino-1,2,4-triazole core is a valuable scaffold in organic synthesis, utilized as a building block to introduce the triazole moiety into larger, more complex molecules. mdpi.com The presence of multiple nucleophilic centers allows for regioselective synthesis of a wide range of derivatives. researchgate.net This versatility makes compounds like 5-Methyl- rsc.orgresearchgate.netresearchgate.nettriazole-3,4-diamine useful starting materials for creating libraries of compounds for screening in various applications, including medicinal chemistry. nih.govnih.gov

The triazole ring is considered a bioisostere of the amide bond, making it a key component in rational drug design to create metabolically stable analogues of biologically active peptides. mdpi.com The synthesis of new molecules containing both the 1,2,4-triazole and other heterocyclic moieties, such as thiadiazole, is a promising direction in the search for new biologically active substances. zsmu.edu.ua The functional groups of the diamino-triazole allow for reactions such as condensation with aldehydes or cyclization with other reagents to form diverse molecular architectures. researchgate.net

Photophysical Properties and Optoelectronic Material Development based on Triazole Derivatives

Derivatives of 1,2,4-triazole have garnered significant interest for their potential application in optoelectronic devices due to their intriguing photophysical properties. mdpi.com The electron-deficient nature of the triazole ring makes it an excellent component in the design of donor-π-acceptor (D-π-A) fluorophores. nih.gov When combined with electron-donating groups, triazole derivatives can exhibit strong fluorescence, large quantum yields, and solvatochromism, where the color of the emitted light changes with the polarity of the solvent. mdpi.comnih.gov

These properties are crucial for the development of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging agents. nih.gov Research on various substituted 1,2,4-triazoles has shown they can act as highly luminescent materials. mdpi.com The presence of nitrogen atoms in the aromatic ring significantly affects the electron distribution and enhances intramolecular electron transport, which is beneficial for optoelectronic applications. mdpi.com While specific studies on the photophysical properties of 5-Methyl- rsc.orgresearchgate.netresearchgate.nettriazole-3,4-diamine are not widely reported, the functionalization of pyrimidine (B1678525) rings with diamino groups has been shown to significantly red-shift light absorption and increase fluorescence quantum yield, suggesting that the diamino-triazole core holds promise as a platform for new photoactive materials. researchgate.net

Future Directions and Interdisciplinary Research Opportunities

Innovations in Green and Sustainable Synthetic Methodologies for Triazole Compounds

The chemical industry's shift towards sustainability has catalyzed the development of environmentally benign synthetic methods. frontiersin.org For triazole compounds, these "green chemistry" approaches aim to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. nih.govnih.gov Future research into the synthesis of 5-Methyl- jlu.edu.cnfrontiersin.orgrsc.orgtriazole-3,4-diamine hydrobromide should prioritize these methodologies.

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, higher yields, and increased energy efficiency compared to conventional heating methods. rsc.orgrsc.org It has been successfully applied to synthesize various 1,2,4-triazole (B32235) derivatives, suggesting its applicability for the target compound. rsc.orgmdpi.com

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, glycerol, or deep eutectic solvents (DES) is a cornerstone of sustainable chemistry. consensus.appmdpi.com Water, in particular, has been used effectively in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to produce triazoles. consensus.app

Green Synthetic ApproachDescriptionPotential Benefits for Triazole SynthesisReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat reactions.Reduced reaction times (minutes vs. hours), higher yields, improved energy efficiency. rsc.orgrsc.org
Ultrasound-Mediated SynthesisEmploys ultrasonic waves to promote chemical reactions.Enhanced reaction rates and yields, often under milder conditions. nih.gov
Green SolventsUse of environmentally benign solvents like water, glycerol, or Deep Eutectic Solvents (DES).Reduces pollution and health hazards associated with volatile organic compounds (VOCs). consensus.appmdpi.com
Catalyst-Free ReactionsReactions that proceed efficiently without the need for a catalyst.Eliminates the cost, toxicity, and waste associated with metal catalysts. frontiersin.org
Multi-Component Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product.High atom economy, simplified procedures, reduced waste. researchgate.netmdpi.com

Development of Advanced Characterization Techniques for Complex Structures

A thorough understanding of a molecule's three-dimensional structure and intermolecular interactions is crucial for designing new materials and therapeutic agents. For a compound like 5-Methyl- jlu.edu.cnfrontiersin.orgrsc.orgtriazole-3,4-diamine hydrobromide, which has significant potential for forming complex assemblies, advanced characterization is paramount.

Future research should leverage a combination of techniques:

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise atomic arrangement in a crystalline solid. It is essential for analyzing the hydrogen bonding networks and supramolecular architectures that triazole compounds readily form. mdpi.comenergetic-materials.org.cn

NMR Spectroscopy: Advanced NMR techniques, such as 2D-HMQC, can provide detailed information about the connectivity and spatial relationships of atoms within a molecule. isres.org Both 1H NMR and 13C NMR are fundamental for confirming the structure of synthesized triazole derivatives. mdpi.comnih.govacs.org

Computational Chemistry: Methods like Density Functional Theory (DFT) calculations complement experimental data by providing insights into molecular geometry, electronic structure, and reactive sites. isres.orgacs.org Hirshfeld surface analysis can be used to quantitatively explore the intermolecular interactions that govern crystal packing. mdpi.com

Characterization TechniqueInformation ProvidedRelevance to Triazole CompoundsReference
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, bond angles, and crystal packing.Elucidates supramolecular synthons and hydrogen-bonding patterns critical for crystal engineering. mdpi.comenergetic-materials.org.cn
NMR Spectroscopy (1H, 13C, 2D)Information on the chemical environment, connectivity, and spatial proximity of atoms.Confirms the successful synthesis and structure of new triazole derivatives. isres.orgnih.govscipublications.com
FT-IR SpectroscopyIdentifies functional groups present in the molecule.Verifies the formation of the triazole ring and the presence of key functional groups like N-H. isres.orgacs.org
Computational Methods (DFT, Hirshfeld)Provides insights into optimized geometry, electronic properties, and intermolecular forces.Complements experimental findings and helps in understanding structure-property relationships. mdpi.comisres.org

Integration of Artificial Intelligence and Data Science in Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-make-test-analyze cycle. infontd.orgnih.gov These computational tools can analyze vast datasets to predict molecular properties, propose novel structures, and optimize synthetic pathways. mdpi.comnih.gov

For 5-Methyl- jlu.edu.cnfrontiersin.orgrsc.orgtriazole-3,4-diamine hydrobromide, AI offers several exciting research avenues:

Generative Models: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical databases to design novel triazole derivatives with desired properties (e.g., enhanced biological activity or specific material characteristics). mdpi.com

Property Prediction: Machine learning models can predict various properties, including biological activity, toxicity, and pharmacokinetic profiles, thereby reducing the need for extensive and costly experimental screening. nih.gov This is particularly valuable in early-stage drug discovery.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools can propose efficient retrosynthetic routes for complex target molecules, helping chemists to devise more effective and sustainable synthetic strategies. nih.gov

Molecular Docking and Simulation: AI can enhance the speed and accuracy of molecular docking studies, which predict how a ligand binds to a protein target. acs.orgbioengineer.org Dynamic simulations provide further insight into the behavior of molecules in a biological environment. bioengineer.org

Synergistic Research with Materials Science and Supramolecular Chemistry

The unique electronic properties and hydrogen-bonding capabilities of the triazole ring make it a valuable building block in materials science and supramolecular chemistry. jlu.edu.cn The diamino functionality of 5-Methyl- jlu.edu.cnfrontiersin.orgrsc.orgtriazole-3,4-diamine hydrobromide makes it an especially attractive candidate for constructing complex, functional architectures.

Future interdisciplinary research could focus on:

Supramolecular Assemblies: The ability of the triazole ring to participate in hydrogen bonds, coordinate with metal ions, and engage in π-π stacking interactions can be exploited to create self-assembling systems like gels, liquid crystals, and other soft materials. jlu.edu.cnrsc.org The compound's multiple donor and acceptor sites are ideal for forming robust supramolecular synthons. mdpi.com

Coordination Polymers and MOFs: Triazoles are excellent ligands for creating metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have applications in gas storage, catalysis, and sensing. The diamino-triazole core could serve as a versatile linker to build novel porous materials.

Optoelectronic Materials: The electron-deficient nature of the 1,2,4-triazole ring has led to its use in organic light-emitting diodes (OLEDs) as an electron-transport and hole-blocking material. mdpi.comresearchgate.net Research into new polymers and small molecules incorporating the 5-Methyl- jlu.edu.cnfrontiersin.orgrsc.orgtriazole-3,4-diamine moiety could lead to next-generation electronic materials. researchgate.netmdpi.com

Energetic Materials: The high nitrogen content of triazole-based compounds makes them candidates for the development of high-energy-density materials (HEDMs) with improved thermal stability and lower sensitivity. mdpi.comenergetic-materials.org.cn

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-methyl-[1,2,4]triazole-3,4-diamine hydrobromide?

Synthesis optimization requires attention to:

  • Solvent selection : Polar aprotic solvents like DMSO enhance reactivity in triazole formation, while ethanol facilitates crystallization .
  • Reaction time and temperature : Extended reflux (e.g., 18 hours) improves yield but risks decomposition; monitoring via TLC is critical .
  • Acid stoichiometry : Equimolar hydrobromic acid (HBr) ensures complete protonation of the triazole amine, as seen in analogous hydrobromide salts .
  • Workup procedures : Ice-water quenching followed by ethanol recrystallization minimizes impurities .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and aromatic carbons .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 192.04 for C₃H₇N₅·HBr) and fragmentation patterns .
  • Melting point analysis : Sharp melting points (e.g., 141–143°C) indicate purity; deviations suggest byproducts .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrobromide dissociation) .
  • HPLC monitoring : Track impurity formation over time; use water-ethanol mixtures for long-term storage to prevent hygroscopic degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response profiling : Test across a wide concentration range (nM–mM) to identify non-linear effects, as seen in triazole-based enzyme inhibitors .
  • Comparative structural analysis : Use X-ray crystallography to correlate substituent effects (e.g., methyl vs. phenyl groups) with activity differences .
  • Receptor docking studies : Computational models (e.g., AutoDock) can explain discrepancies between in vitro and cell-based assays .

Q. How can factorial design improve reaction efficiency for scaled-up synthesis?

  • Factor screening : Test variables (temperature, solvent ratio, catalyst) using a 2k^k design to identify critical parameters .
  • Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between reflux time and HBr concentration .

Q. What advanced techniques elucidate the compound's solid-state behavior?

  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H···Br interactions) that influence solubility and stability .
  • Thermogravimetric analysis (TGA) : Quantify hydrobromide loss during heating, which impacts formulation stability .

Q. How can researchers integrate this compound into theoretical frameworks for drug discovery?

  • Structure-activity relationship (SAR) models : Compare with 1,2,4-triazole-3-thiones to predict bioactivity (e.g., antimicrobial or anticancer potential) .
  • Pharmacophore mapping : Align methyl and amine groups with known kinase inhibitors to prioritize target validation .

Methodological Guidance for Contradictory Data

Q. Conflicting NMR spectra between batches: How to troubleshoot?

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., unreacted hydrazides) and adjust purification steps .
  • Deuterated solvent effects : Ensure consistent solvent (DMSO-d₆ vs. CDCl₃) to avoid peak shifting artifacts .

Q. Discrepancies in biological assay results: What controls are essential?

  • Positive/Negative controls : Include reference inhibitors (e.g., sulfamethoxazole for antimicrobial assays) and solvent-only blanks .
  • Cell viability normalization : Use MTT assays to rule out cytotoxicity confounding activity data .

Theoretical and Safety Considerations

Q. How does the compound's electronic structure influence reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., amine groups) .
  • pKa profiling : Measure amine basicity (e.g., using potentiometric titration) to guide salt formation with other acids .

Q. What safety protocols are critical for handling this hydrobromide salt?

  • Ventilation and PPE : Use fume hoods and nitrile gloves to avoid inhalation/contact, as HBr release can cause respiratory irritation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide
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5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.